Target Engagement Selectivity: APN Inhibition vs. HDAC1/2
4'-Nitro-3'-(trifluoromethyl)acetanilide exhibits potent and selective inhibition of aminopeptidase N (APN) with an IC50 of 70 nM, while showing negligible activity against histone deacetylases HDAC1/2 (IC50 > 100,000 nM). This >1,400-fold selectivity window demonstrates that the compound engages APN with high specificity, a feature not shared by structurally related acetanilides that lack the 4'-nitro-3'-trifluoromethyl substitution pattern. In contrast, the parent drug Flutamide shows IC50 values >100 µM against prostate cancer cell lines (LNCaP, PC3), indicating a different primary mechanism of action [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 70 nM (APN); IC50 > 100,000 nM (HDAC1/2) |
| Comparator Or Baseline | Flutamide: IC50 > 100 µM (LNCaP, PC3 cell lines) |
| Quantified Difference | >1,400-fold selectivity for APN over HDAC1/2; 1,400-fold higher potency against APN vs. Flutamide's cytotoxic IC50 |
| Conditions | APN: porcine kidney microsomes, 5 min preincubation, L-leu-p-nitroanilide substrate, 30 min incubation; HDAC1/2: human HeLa nuclear extract, Boc-Lys(acetyl)-AMC substrate |
Why This Matters
This selectivity profile makes the compound a valuable tool for studying APN-related pathways without confounding HDAC inhibition, a feature critical for accurate target validation and mechanistic studies.
- [1] BindingDB. BDBM50144946 (CHEMBL3763918) Affinity Data for APN and HDAC1/2. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50144946 View Source
- [2] Bertin Bioreagent. Flutamide Product Information. Retrieved from https://www.bertin-bioreagent.com View Source
